molecular formula C12H14N2O B123866 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one CAS No. 26593-16-8

3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one

Cat. No. B123866
CAS RN: 26593-16-8
M. Wt: 202.25 g/mol
InChI Key: YIUYAAMYUHSKDN-UHFFFAOYSA-N
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Description

The compound 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one is a derivative of cyclohex-2-en-1-one, which has been the subject of various synthetic and analytical studies. The interest in this compound and its derivatives stems from their potential applications in pharmaceuticals and materials science due to their unique chemical properties and structural features.

Synthesis Analysis

The synthesis of derivatives of 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one has been explored in the literature. For instance, the reaction of 3-aminoand 3-hydrazinocyclohex-2-en-1-ones with arylidenemalononitriles has been investigated, leading to the efficient synthesis of N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones . This demonstrates the reactivity of the cyclohexenone moiety when combined with hydrazine derivatives, allowing for the construction of complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of such compounds is often non-trivial, as evidenced by studies involving NMR and quantum chemical analysis. For example, the NMR spectra of 3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one revealed unexpected features that were explained by the delocalization of π-symmetric orbitals within the molecule . This indicates that the electronic structure of these compounds can be quite complex, and quantum chemical calculations are necessary to accurately predict their physical and chemical properties.

Chemical Reactions Analysis

The reactivity of these compounds can lead to various chemical transformations. The synthesis of 3-(4-(phenylamino)phenylamino)cyclohex-2-enone, a related β-enaminone, involved the treatment of 1,3-cyclohexanedione with p-amino diphenylamine . This process highlights the versatility of the cyclohexenone core in undergoing reactions with amines to form new C-N bonds and create diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of keto-enol tautomerism, electron delocalization, and intermolecular hydrogen bonding can significantly affect their behavior. For instance, the crystallographic and spectral studies of 3-(4-(phenylamino)phenylamino)cyclohex-2-enone provided insights into the tautomeric equilibrium and the conformational preferences of the molecule . Additionally, the crystal structure of 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, another derivative, showed a nearly coplanar arrangement of the triazolopyrimidinone moiety and a chair conformation of the cyclohexyl ring . These findings underscore the importance of detailed structural analysis in understanding the properties of these compounds.

Scientific Research Applications

Molecular Structure and Physical-Chemical Properties

Research on similar compounds to 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one, such as 3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one, has focused on understanding their molecular structure using techniques like NMR and quantum chemical analysis. These studies reveal that the physical-chemical properties of such molecules may not be intuitively deduced from their molecular formulas, requiring detailed spectral analysis and quantum calculations for accurate interpretation (Dubrovay & Szalay, 2014).

Synthesis of Derivatives

The compound has been involved in the synthesis of various derivatives. For example, its reaction with hydrazine hydrate leads to the formation of indazole derivatives, which have been structurally confirmed through several spectroscopic methods (Ashry, Awad, & Bdeewy, 2019). Additionally, the synthesis of 3-oxocyclohex-1-ene-1-carbonitrile involves cyclohex-2-enone as a key intermediate (Lujan-Montelongo & Fleming, 2014).

Tautomerism Studies

Tautomerism of compounds structurally similar to 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one, such as 3-hydroxy-2-(2-thienylcarbonyl) cyclohex-2-en-1-one, has been a subject of study, revealing complex behavior like endocyclic enol tautomerism at various temperatures. This research is significant for understanding the molecular behavior and potential applications of these compounds (Chans, Moyano, & Baumgartner, 2014).

Ultrasound-Assisted Synthesis

The ultrasound-assisted synthesis of cyclohex-2-enone derivatives has demonstrated advantages in yield and reaction time, indicating the potential for more efficient production methods for these compounds (Song et al., 2015).

Molecular Dynamics in Solutions

Studies on the molecular dynamics of cyclohexenone derivatives in solutions have provided insights into their structural behavior and interactions, such as intramolecular hydrogen bonding and keto-enol tautomerism. This research is crucial for understanding how these compounds behave in different environments (Mamedov et al., 2013).

Catalytic Applications

Research has also explored the use of cyclohexenones in catalytic applications, such as in the asymmetric 1,4-addition reactions. These studies contribute to the development of new catalytic methods involving these compounds (Kuriyama & Tomioka, 2001).

properties

IUPAC Name

3-(2-phenylhydrazinyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,9,13-14H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUYAAMYUHSKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298625
Record name 3-(2-phenylhydrazinyl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one

CAS RN

26593-16-8
Record name NSC124717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-phenylhydrazinyl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LA Laura Mejía - 2018 - tesis.pucp.edu.pe
Los núcleos de hidrazonas exhiben una actividad farmacológica variada, cuya síntesis tradicional requiere el uso de solventes y reactivos que son dañinos para el medio ambiente y la …
Number of citations: 4 tesis.pucp.edu.pe
LAL Mejía - 2018 - search.proquest.com
Los núcleos de hidrazonas exhiben una actividad farmacológica variada, cuya síntesis tradicional requiere el uso de solventes y reactivos que son dañinos para el medio ambiente y la …
Number of citations: 5 search.proquest.com

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